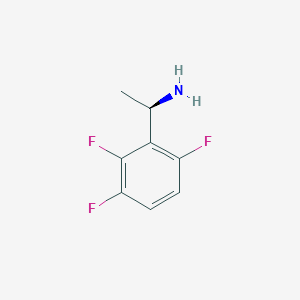

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

Description

BenchChem offers high-quality (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2,3,6-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNMLHDFERVPLN-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine: A Critical Chiral Building Block in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a paramount tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)[1]. (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (Free Base CAS: 1241679-93-5[2]; Hydrochloride Salt CAS: 1415257-83-8[3]) represents a highly specialized chiral building block. By integrating a precisely positioned 2,3,6-trifluoro substitution pattern onto a phenethylamine scaffold, this molecule serves as a foundational intermediate for synthesizing advanced kinase inhibitors, GPCR ligands, and targeted therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic methodology for its asymmetric preparation.

Molecular Identity & Physicochemical Properties

The fundamental properties of this building block dictate its behavior in both synthetic workflows and biological systems. The data below summarizes the core molecular identity of both the free base and its commonly utilized hydrochloride salt form[2][3].

| Property | Specification / Value |

| Chemical Name | (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine |

| Free Base CAS Number | 1241679-93-5[2] |

| HCl Salt CAS Number | 1415257-83-8[3] |

| Molecular Formula | C₈H₈F₃N (Free Base)[2] / C₈H₉ClF₃N (HCl Salt)[3] |

| Molecular Weight | 175.15 g/mol (Free Base)[2] / 211.61 g/mol (HCl Salt)[3] |

| SMILES (Free Base) | (N)C1=C(F)C(F)=CC=C1F[2] |

| SMILES (HCl Salt) | FC(C(N)=C(F)C=C1)=C1F.Cl[H][3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[2] |

Pharmacological Relevance & Bioisosterism

Medicinal chemists do not select the 2,3,6-trifluorophenyl moiety arbitrarily; its inclusion is driven by strict causality related to Absorption, Distribution, Metabolism, and Excretion (ADME) optimization[4].

-

Metabolic Stability : The C–F bond possesses an exceptionally high bond dissociation energy (~105.4 kcal/mol), making it one of the strongest bonds in organic chemistry[5]. By occupying the 2, 3, and 6 positions on the phenyl ring, fluorine sterically and electronically shields the aromatic core from cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., aromatic hydroxylation), drastically increasing the biological half-life of the resulting drug[1].

-

pKa Modulation and Permeability : The strong inductive electron-withdrawing effect of the three fluorine atoms propagates through the sigma-bond framework, significantly lowering the pKa of the adjacent primary amine[4]. While an unsubstituted phenethylamine typically exhibits a pKa of ~9.5–10.0, the 2,3,6-trifluoro substitution shifts this value closer to 7.5–8.5. This subtle shift increases the fraction of the un-ionized (neutral) species at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability without sacrificing target binding[1].

-

Conformational Locking : The steric bulk of the ortho-fluorine atoms (positions 2 and 6) restricts the free rotation of the chiral ethylamine side chain. This effectively "locks" the molecule into a specific bioactive conformation, minimizing the entropic penalty incurred upon binding to a target protein receptor[4].

Logical mapping of 2,3,6-trifluoro substitution effects on ADME and pharmacokinetic properties.

Synthetic Methodologies: The Ellman Auxiliary Approach

To achieve the stringent enantiomeric purity required for pharmaceutical intermediates (>99% ee), the synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine relies on the robust asymmetric synthesis pioneered by Jonathan Ellman[6]. This protocol utilizes (R)-tert-butanesulfinamide as a chiral directing group to tightly control the stereochemical outcome[6][7].

Self-Validating Experimental Protocol

Step 1: Imine Condensation

-

Procedure : Charge a flame-dried vessel with 2',3',6'-trifluoroacetophenone (1.0 eq)[8] and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise under argon. Heat to reflux (65°C) for 18 hours.

-

Causality : Ti(OEt)₄ is intentionally selected because it acts dually as a Lewis acid to activate the highly electron-deficient trifluoroacetophenone and as an irreversible water scavenger to drive the condensation equilibrium forward[6].

-

Validation : Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the ketone and the emergence of a new UV-active spot confirms the formation of the (R)-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

-

Procedure : Dissolve the crude (R)-sulfinyl ketimine in anhydrous THF (0.2 M) and cool strictly to -78°C. Add Sodium borohydride (NaBH₄) (3.0 eq) in portions. Allow to warm to room temperature over 4 hours.

-

Causality : The bulky tert-butanesulfinyl group sterically occludes one face of the imine. The cryogenic temperature (-78°C) suppresses non-selective background reduction, forcing the hydride to attack exclusively from the less hindered face, thereby maximizing the diastereomeric excess (de)[7].

-

Validation : ¹⁹F NMR of a crude aliquot must show a distinct chemical shift of the fluorine signals, confirming the sp² to sp³ transition at the chiral center.

Step 3: Auxiliary Cleavage and Salt Formation

-

Procedure : Dissolve the purified sulfinyl amine in methanol (0.5 M). Add 4M HCl in dioxane (2.0 eq) at room temperature and stir for 2 hours.

-

Causality : Acidic cleavage removes the tert-butanesulfinyl auxiliary as volatile byproducts, cleanly precipitating the target (R)-amine as a highly stable hydrochloride salt[3].

-

Validation : Filter and wash the resulting white crystalline solid with cold diethyl ether.

Step-by-step synthetic workflow utilizing Ellman's auxiliary for chiral resolution.

Analytical Characterization and Quality Control

A rigorous, self-validating Quality Control (QC) protocol is mandatory to ensure the scientific integrity of the synthesized building block before integration into API synthesis.

| Analytical Technique | Parameter Tested | Expected Specification for Release |

| Chiral HPLC | Enantiomeric Excess (ee) | > 99.0% (Isocratic elution, Chiralcel OD-H column) |

| ¹⁹F NMR (400 MHz) | Structural Integrity | Three distinct multiplets corresponding to the 2, 3, and 6 fluorine atoms. |

| ¹H NMR (400 MHz) | Chiral Center Identity | Doublet at ~1.5 ppm (CH₃), quartet at ~4.5 ppm (CH). |

| LC-MS (ESI+) | Mass Accuracy | [M+H]⁺ m/z = 176.06 (Free Base) |

Self-Validating ee Determination : Prior to analyzing the synthesized batch, a racemic standard of 1-(2,3,6-Trifluorophenyl)ethan-1-amine (CAS: 1270378-05-6)[9] must be run on the Chiral HPLC to baseline the retention times of both the (R) and (S) enantiomers. The synthesized (R)-batch is validated only if it exhibits a single peak at the (R)-retention time, with the (S)-peak integrating to <0.5% of the total area.

References

1.[3] Advanced ChemBlocks - (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride - 3 2.[9] ChemScene - 1-(2,3,6-Trifluorophenyl)ethan-1-amine - 9 3.[2] ChemScene - 1241679-93-5 | (R)-1-(2,3,6-Trifluorophenyl)ethanamine - 2 4.[5] Dove Medical Press - Recent advances in green fluorine chemistry - 5 5.[4] SciSpace - Fluorine in medicinal chemistry - 4 6.[1] Chemical Society Reviews (RSC) - Fluorine in medicinal chemistry - 1 7.[6] Accounts of Chemical Research (PubMed) - N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - 6 8.[7] Sigma-Aldrich - Ellman's Sulfinamides - 7 9.[8] ChemBK - 1-(2,3,6-trifluorophenyl)ethan-1-one - 8

Sources

- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride 95% | CAS: 1415257-83-8 | AChemBlock [achemblock.com]

- 4. scispace.com [scispace.com]

- 5. dovepress.com [dovepress.com]

- 6. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellman's Sulfinamides [sigmaaldrich.cn]

- 8. chembk.com [chembk.com]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine, a chiral building block of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into pharmaceutical candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. This guide details the chemical structure, IUPAC nomenclature, and physicochemical properties of the title compound. A robust, step-by-step protocol for its stereoselective synthesis via asymmetric reductive amination is presented, along with a discussion of the underlying chemical principles. Furthermore, the potential applications of (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine in drug development are explored, highlighting the role of trifluorinated phenylethylamine scaffolds in modern therapeutic design. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage fluorinated building blocks in their synthetic and medicinal chemistry programs.

Compound Identification and Chemical Structure

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a chiral primary amine featuring a trifluorinated phenyl ring. The precise arrangement of the fluorine atoms on the aromatic ring, coupled with the stereochemistry at the benzylic carbon, imparts unique electronic and steric properties to the molecule.

-

IUPAC Name: (1R)-1-(2,3,6-trifluorophenyl)ethanamine[1]

-

CAS Number: 1241679-93-5[2]

-

Molecular Formula: C₈H₈F₃N[2]

-

Molecular Weight: 175.15 g/mol [2]

Chemical Structure:

(Image generated for illustrative purposes)

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. The trifluorinated phenyl group in the target compound significantly influences its lipophilicity and metabolic stability. A summary of its key computed properties is provided below.

| Property | Value | Source |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | ChemScene |

| logP (Octanol-Water Partition Coefficient) | 2.1236 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Stereoselective Synthesis: Asymmetric Reductive Amination

The enantiomerically pure (R)-amine is most effectively synthesized through asymmetric methods to avoid challenging and often lower-yielding resolution steps. Asymmetric reductive amination of the corresponding prochiral ketone, 1-(2,3,6-trifluorophenyl)ethan-1-one, is a robust and scalable approach. This method relies on the use of a chiral catalyst to induce stereoselectivity during the reduction of an in-situ formed imine.[3][4]

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Workflow for the asymmetric reductive amination synthesis.

Rationale for Method Selection

Asymmetric reductive amination is a powerful tool in modern organic synthesis for the preparation of chiral amines.[5][6][7] The direct, one-pot nature of this reaction, starting from a ketone and an ammonia source, is highly atom-economical. The use of well-defined chiral transition metal catalysts, such as those based on Ruthenium or Iridium with chiral ligands like BINAP, allows for high enantioselectivity and yield under relatively mild conditions.[3][8][9]

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a high-pressure reaction vessel, add 1-(2,3,6-trifluorophenyl)ethan-1-one (1.0 eq).

-

Add a suitable solvent, such as methanol or trifluoroethanol.[7]

-

Add the ammonia source, for example, ammonium trifluoroacetate (1.5 eq).[6]

-

Add the chiral catalyst, for instance, Ru(OAc)₂((S)-BINAP) (0.01 eq).[6]

-

Seal the reaction vessel securely.

Step 2: Reaction Execution

-

Purge the reaction vessel with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.8 MPa).[6]

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 24-48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

Step 3: Work-up and Purification

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine.

Step 4: Chiral Purity Determination

-

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties.[10][11] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially leading to enhanced target binding affinity.[10]

The 2-phenylethylamine scaffold is a common motif in a vast array of biologically active compounds, including neurotransmitters and many therapeutic agents.[12] Therefore, (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine serves as a valuable chiral building block for the synthesis of novel pharmaceutical ingredients. Its trifluorinated phenyl ring can participate in favorable interactions with biological targets, while the chiral amine provides a handle for further synthetic elaboration.

The logical relationship for its application in drug discovery is illustrated below:

Caption: Rationale for the use of the title compound in drug discovery.

Conclusion

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its stereoselective synthesis can be reliably achieved through established methods such as asymmetric reductive amination. The unique properties conferred by the trifluorinated phenyl ring make it a compelling component for the design of next-generation therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge for the synthesis and application of this important chemical entity.

References

-

Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

-

Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available at: [Link]

-

Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ResearchGate. Available at: [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Available at: [Link]

-

Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemRxiv. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available at: [Link]

- Asymmetric reductive amination of ketones. Google Patents.

-

Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. Scilit. Available at: [Link]

-

Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. Available at: [Link]

-

Asymmetric Reductive Amination. University of Liverpool IT Services. Available at: [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications. Available at: [Link]

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Available at: [Link]

-

(S)-1-(2,3,6-Trifluorophenyl)ethan-1-amine 1g. Dana Bioscience. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.

-

Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. MDPI. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health. Available at: [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

Sources

- 1. (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride 95% | CAS: 1415257-83-8 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kanto.co.jp [kanto.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines | Scilit [scilit.com]

- 6. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 10. mdpi.com [mdpi.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary & Target Rationale

The synthesis of enantiopure fluorinated chiral amines is a critical operation in modern drug discovery and agrochemical development[1]. The target molecule, (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine , features a highly electron-deficient aromatic ring due to the tri-fluoro substitution pattern. This specific motif enhances metabolic stability, modulates lipophilicity, and alters the basicity (pKa) of the adjacent primary amine, making it a highly privileged pharmacophore.

Synthesizing this molecule from its prochiral precursor, 2,3,6-trifluoroacetophenone , requires overcoming significant steric and electronic deactivation. This whitepaper details two state-of-the-art, self-validating methodologies for this transformation: a highly sustainable biocatalytic route using

Retrosynthetic Analysis & Strategy Selection

The asymmetric construction of the

Retrosynthetic workflow comparing chemical (Ellman's) and biocatalytic (ω-TA) asymmetric routes.

Pathway A: Biocatalytic Asymmetric Reductive Amination (The Green Route)

Mechanism and Causality

Biocatalytic transamination relies on an (R)-selective

Because the reaction is thermodynamically reversible, the accumulation of the acetone byproduct and the chiral amine product can lead to severe product inhibition[4]. To drive the equilibrium forward, we employ an In Situ Product Removal (ISPR) strategy using a biphasic aqueous/organic system.

PLP-dependent catalytic cycle of ω-transaminase mediating the asymmetric reductive amination.

Step-by-Step Experimental Protocol

-

Biocatalyst Preparation: Dissolve 2.0 g of lyophilized (R)-selective

-TA (e.g., engineered Arthrobacter sp. variant) and 1.0 mM PLP in 100 mL of 100 mM sodium phosphate buffer (pH 7.5). -

Substrate & Donor Addition: Add isopropylamine (500 mM) to the buffer. Adjust the pH back to 7.5 using 1M HCl. Introduce 2,3,6-trifluoroacetophenone (50 mM) dissolved in a co-solvent mixture (15% v/v DMSO) to ensure the highly fluorinated, lipophilic ketone remains bioavailable[4].

-

Biphasic ISPR Setup: Overlay the aqueous reaction mixture with 100 mL of n-hexadecane or methyl tert-butyl ether (MTBE). This organic phase acts as a sink for the newly formed lipophilic chiral amine, preventing enzyme inhibition[4].

-

Incubation: Stir the biphasic system at 250 rpm at 35 °C for 24–48 hours. Monitor conversion via GC-MS or chiral HPLC.

-

Workup & Isolation: Separate the organic layer. Adjust the aqueous layer to pH > 11 with 5M NaOH to completely free-base any remaining amine, and extract twice with MTBE. Combine organic layers, dry over anhydrous

, and concentrate under reduced pressure to yield the (R)-amine.

Pathway B: Diastereoselective Synthesis via Ellman's Sulfinamide

Mechanism and Causality

When biological infrastructure is unavailable, the chemical benchmark for chiral amine synthesis is the use of Ellman’s auxiliary, tert-butanesulfinamide. The strategy relies on forming a chiral sulfinyl imine. Due to the electron-withdrawing nature of the three fluorine atoms, the ketone is highly deactivated; thus, a strong Lewis acid water-scavenger like Titanium(IV) ethoxide (

To obtain the (R)-amine , we must start with the (S)-(-)-tert-butanesulfinamide enantiomer. During the subsequent reduction with Sodium Borohydride (

Step-by-Step Experimental Protocol

-

Imine Condensation:

-

In an oven-dried flask under

, dissolve 2,3,6-trifluoroacetophenone (10.0 mmol) and (S)-(-)-tert-butanesulfinamide (11.0 mmol) in anhydrous THF (25 mL). -

Add

(20.0 mmol) dropwise. Heat the mixture to 50 °C and stir for 18 hours. -

Quench: Cool to room temperature and pour into an equal volume of saturated aqueous

with rapid stirring. Filter the resulting titanium dioxide precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate to yield the (S)-sulfinyl imine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude (S)-sulfinyl imine in anhydrous THF (30 mL) and cool to -40 °C.

-

Add

(30.0 mmol) in small portions. Allow the reaction to stir for 4 hours while slowly warming to 0 °C. -

Quench: Carefully add saturated

(15 mL). Extract with EtOAc, dry over

-

-

Auxiliary Cleavage:

-

Dissolve the purified sulfinamide in methanol (20 mL). Add 4M HCl in dioxane (2.0 equivalents).

-

Stir at room temperature for 2 hours. The cleavage of the sulfinyl group is rapid and quantitative.

-

Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to afford (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine hydrochloride as a white crystalline solid.

-

Quantitative Data & Comparative Analysis

To aid process chemists in selecting the appropriate methodology, the quantitative metrics of both systems are summarized below.

| Process Metric | Pathway A: Biocatalytic ( | Pathway B: Chemical (Ellman's) |

| Overall Yield | 75% – 85% | 65% – 75% (Over 3 steps) |

| Enantiomeric Excess (ee) | > 99% | 96% – 98% |

| Atom Economy | High (Acetone byproduct) | Low (Stoichiometric auxiliary used) |

| Environmental Impact (E-factor) | Low (< 15) | High (> 50) |

| Primary Reagents | Isopropylamine, PLP, Buffer | |

| Scalability | Excellent (Requires ISPR engineering) | Good (Standard batch reactor setup) |

Conclusion

Both the biocatalytic and chemical pathways provide robust, high-fidelity access to (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine. The Ellman's auxiliary route remains the gold standard for rapid, bench-scale synthesis where immediate access to the chiral amine is required without the need for enzyme screening or biological infrastructure. Conversely, for pilot-scale or commercial manufacturing, the

References

1.[4] ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - MDPI - 4 2. Ellman's Sulfinamides - Sigma-Aldrich - Link 3.[1] Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - CAS.cn - 1 4.[2] Application of ω-Transaminases in the Pharmaceutical Industry - ACS Publications - 2 5.[3] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI - 3 6.[5] Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide - ACS Publications - 5

Sources

Technical Reference: Spectroscopic Characterization of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

Executive Summary

Compound: (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

CAS (HCl Salt): 1415257-83-8

CAS (Free Base): 1241679-93-5

Formula: C

This guide provides a comprehensive spectroscopic analysis of (R)-1-(2,3,6-trifluorophenyl)ethan-1-amine, a critical chiral building block in the synthesis of fluorinated pharmaceuticals. The unique 2,3,6-trifluoro substitution pattern imparts distinct electronic properties and steric constraints, resulting in highly diagnostic NMR splitting patterns and mass spectral fragmentation. This document serves as a reference for the structural validation and quality control of this intermediate.

Molecular Architecture & Stereochemistry

The molecule features a chiral ethylamine group attached to the C1 position of a phenyl ring. The fluorine atoms at C2, C3, and C6 create a highly electron-deficient aromatic system.

-

Stereocenter: C1 (Benzylic position). The (R)-configuration is defined by the spatial arrangement of the -NH

, -CH -

Electronic Environment: The C2 and C6 fluorines exert a strong inductive effect (

) on the benzylic carbon, significantly influencing the chemical shift of the methine proton.

Structural Visualization (DOT)

Caption: Structural connectivity highlighting the 2,3,6-trifluoro substitution pattern and the chiral center.

Mass Spectrometry (MS) Profile

The mass spectrum of primary benzylic amines is dominated by

Fragmentation Pathway

The molecular ion (M

Key Fragments:

-

m/z 175: Molecular Ion [M]

(Weak). -

m/z 160: [M - CH

] -

m/z 44: [CH(NH

)CH -

m/z 131: [C

H

MS Fragmentation Logic (DOT)

Caption: Primary fragmentation pathway showing the formation of the characteristic m/z 44 base peak.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the functional groups (primary amine) and the halogenated aromatic core.

| Frequency (cm | Assignment | Description |

| 3350 - 3280 | N-H Stretch | Doublet characteristic of primary amines (-NH |

| 2970 - 2850 | C-H Stretch | Aliphatic C-H stretching of the ethyl group. |

| 1620 - 1590 | N-H Bend | Scissoring vibration of the NH |

| 1500, 1480 | C=C Aromatic | Ring breathing modes, intensified by fluorine substitution. |

| 1350 - 1100 | C-F Stretch | Strong, broad bands. C-F stretches typically appear in the 1000–1400 region. |

| 850 - 800 | C-H OOP | Out-of-plane bending for 1,2,3,4-tetrasubstituted benzene (2 adjacent H atoms). |

Nuclear Magnetic Resonance (NMR) Atlas

The NMR data is the most definitive characterization method. The 2,3,6-trifluoro pattern creates a complex coupling network.

H NMR (400 MHz, CDCl )

Note: Data corresponds to the Free Base. For HCl salt, amine protons shift to ~8.5 ppm (broad).

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 6.90 - 7.05 | Multiplet (m) | 1H | Ar-H5 | Coupled to H4, F6 (ortho), and F3 (para). |

| 6.70 - 6.85 | Multiplet (m) | 1H | Ar-H4 | Coupled to H5, F3 (ortho), and F2/F6. |

| 4.55 | Quartet (q) | 1H | CH -NH | |

| 1.80 | Broad Singlet | 2H | -NH | Exchangeable. |

| 1.45 | Doublet (d) | 3H | -CH |

Expert Insight: The aromatic region (6.7–7.1 ppm) will not show clean doublets. The protons H4 and H5 are vicinal to each other but are also coupled to the fluorine atoms.

-

H4 is adjacent to F3 (

Hz) and H5 ( -

H5 is adjacent to F6 (

Hz) and H4 ( -

Expect a "pseudo-quartet" or complex multiplet appearance for these signals.

F NMR (376 MHz, CDCl , Uncoupled)

Three distinct signals are expected due to the lack of symmetry caused by the chiral center and the substitution pattern.

- -115 to -120 ppm: F6 (Ortho to ethylamine, adjacent to H5).

- -135 to -140 ppm: F2 (Ortho to ethylamine, adjacent to F3).

- -145 to -150 ppm: F3 (Meta to ethylamine, adjacent to F2 and H4).

Note: The F2 and F6 fluorines are diastereotopic in principle due to the chiral center, but the chemical shift difference is primarily driven by their distinct positions relative to the other fluorine (F3).

C NMR (100 MHz, CDCl )

Carbon signals will exhibit splitting due to C-F coupling (

-

Aliphatic: ~23.0 ppm (CH

), ~46.5 ppm (CH-NH -

Aromatic: Six signals, three of which will be doublets of doublets or quartets due to C-F coupling.

Chiral Purity Analysis (HPLC)

Determining the Enantiomeric Excess (ee) is critical for this (R)-isomer.

Methodology: Normal Phase Chiral HPLC.[4]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) or Triethylamine (TEA). Base additive is mandatory to suppress peak tailing of the amine.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Elution: The enantiomers will separate with distinct retention times. (R)-isomer identification requires comparison with a racemic standard.

Experimental Protocols

A. Sample Preparation for NMR

-

Free Base: Dissolve ~10 mg of the oil/solid in 0.6 mL of CDCl

. Ensure the solvent is neutralized (passed through basic alumina) to prevent salt formation which shifts the amine protons. -

HCl Salt: Dissolve ~10 mg in DMSO-d

or D

B. Sample Preparation for Chiral HPLC

-

Weigh 1.0 mg of the sample.

-

Dissolve in 1.0 mL of the Mobile Phase (Hexane/IPA).

-

Crucial Step: If analyzing the HCl salt, add 1 drop of 1N NaOH or TEA to the sample vial to free the base in situ before injection, or the salt may not elute properly or damage the column.

-

Filter through a 0.45

m PTFE filter before injection.

References

- Compound Registry: CAS No. 1415257-83-8 (HCl), 1241679-93-5 (Free Base). Chemical Abstracts Service.

- General Spectroscopic Data for Fluorinated Benzenes:Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (For coupling constant prediction logic).

-

Chiral Separation Principles: Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007. (Methodology for amine resolution).[5]

- Fragmentation of Benzylic Amines:McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Source of Alpha-cleavage mechanism).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemscene.com [chemscene.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. US6441239B1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

Physical properties of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a chiral amine of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is paramount for its effective application in synthesis, formulation, and quality control. This technical guide provides a detailed overview of the available data on the melting point, boiling point, and solubility of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine. Due to the limited availability of experimentally determined data for this specific enantiomer, this guide also incorporates predicted values and information on related compounds to offer a comprehensive perspective. Methodologies for the experimental determination of these key physical parameters are also detailed to provide a framework for in-house validation.

Introduction: The Significance of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine, a fluorinated aromatic amine, possesses a unique combination of structural features that make it a valuable building block in the development of novel chemical entities. The trifluorophenyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The chiral amine center provides a crucial handle for stereospecific synthesis, a critical aspect in modern drug design where enantiomeric purity can dictate therapeutic efficacy and safety.

A thorough characterization of the physical properties of this compound is the foundation for its successful application. Properties such as melting point, boiling point, and solubility directly impact reaction kinetics, purification strategies, formulation development, and ultimately, the performance and reliability of the final product. This guide aims to consolidate the currently available information and provide practical insights for researchers working with this compound.

Physicochemical Properties: A Data-Driven Analysis

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity. At present, there is no specific experimentally determined melting point for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine reported in peer-reviewed literature or major chemical supplier databases.

It is important to note that the hydrochloride salt of this amine, (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride (CAS: 1415257-83-8), is commercially available and is expected to be a crystalline solid with a distinct and higher melting point compared to the free amine.[1] Researchers working with the hydrochloride salt should refer to the supplier's certificate of analysis for specific melting point data.

Boiling Point

The boiling point provides insight into the volatility of a substance. For the racemic mixture, 1-(2,3,6-Trifluorophenyl)ethan-1-amine, a predicted boiling point is available.

| Compound | Boiling Point (°C) | Source |

| 1-(2,3,6-Trifluorophenyl)ethan-1-amine (Racemate) | 66.0 ± 18.7 | Predicted[2] |

This predicted value suggests that the compound is a liquid at room temperature with moderate volatility. It is crucial to emphasize that this is a computational prediction for the racemate and may differ from the experimental boiling point of the pure (R)-enantiomer. The presence of intermolecular hydrogen bonding due to the primary amine group is expected to result in a higher boiling point compared to non-polar compounds of similar molecular weight.

Solubility Profile

The solubility of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on its chemical structure.

-

Organic Solvents : As an organic amine, it is expected to be soluble in a range of common organic solvents. The precursor, 1-(2,3,6-trifluorophenyl)ethan-1-one, is noted to be soluble in organic solvents such as ethanol, ether, and chloroform.[3] It is reasonable to infer a similar solubility profile for the amine.

-

Water : The presence of the amine group allows for hydrogen bonding with water, which may impart some degree of aqueous solubility. However, the trifluorophenyl ring is hydrophobic, which will limit its water solubility. The precursor, 1-(2,3,6-trifluorophenyl)ethan-1-one, is reported to be insoluble in water.[3] The amine is likely to be sparingly soluble in water.

-

Aqueous Acids : The basic nature of the amine group means that it will readily react with acids to form the corresponding ammonium salt. Therefore, the solubility of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is expected to be significantly higher in acidic aqueous solutions due to the formation of the more polar hydrochloride or other salt forms.

Experimental Protocols for Physical Property Determination

To address the gap in experimental data, this section provides standardized, step-by-step methodologies for determining the key physical properties of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine. These protocols are designed to be self-validating and adhere to established scientific principles.

Determination of Melting Point (for solid derivatives)

This protocol is applicable if a solid form of the amine or a derivative (e.g., the hydrochloride salt) is being characterized.

Methodology: Capillary Melting Point Determination

-

Sample Preparation : Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate : Use a rapid heating rate to approach the approximate melting range, then reduce the rate to 1-2 °C per minute for an accurate determination.

-

Observation : Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.

-

Purity Check : A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point

Methodology: Micro Boiling Point Determination

-

Apparatus : Assemble a micro boiling point apparatus using a Thiele tube or a similar heating bath.

-

Sample Preparation : Place a small volume (a few drops) of the liquid sample into a small test tube.

-

Capillary Inversion : Place a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Heating : Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium : Continue heating until a steady stream of bubbles is observed.

-

Cooling and Observation : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Pressure Correction : If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Visualization of Experimental Workflow

To provide a clear visual representation of a key experimental process, the following diagram illustrates the workflow for determining solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion and Future Directions

This technical guide has synthesized the available information on the physical properties of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine. While a predicted boiling point for the racemate is noted, there is a clear need for experimentally determined data for the melting point, boiling point, and solubility of the pure (R)-enantiomer. The provided experimental protocols offer a robust framework for researchers to generate this critical data in their own laboratories. A comprehensive and experimentally validated understanding of these physical properties will undoubtedly accelerate the application of this valuable chiral building block in drug discovery and materials science.

References

-

1-(2,3,6-trifluorophenyl)ethan-1-one - Introduction. ChemBK. [Link]

Sources

Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

[1]

Executive Summary

Target Molecule: (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine CAS: 1241679-93-5 (R-isomer) | 1270378-05-6 (Racemate) Molecular Weight: 175.15 g/mol [1]

This guide addresses the critical quality attributes (CQA) of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine, a high-value chiral building block often employed in the synthesis of kinase inhibitors and GPCR modulators.[1] The specific 2,3,6-trifluoro substitution pattern presents unique steric and electronic challenges compared to mono- or di-substituted analogs.[1][2] The steric bulk at the 2- and 6-positions (ortho to the chiral center) significantly influences both the enzymatic recognition during synthesis and the chiral discrimination mechanism during HPLC analysis.[1]

Achieving and verifying an enantiomeric excess (ee) of >99.5% is the standard requirement for this intermediate to prevent the carryover of the inactive (S)-enantiomer into the final drug substance (API).

Structural Analysis & Chemical Context

The 2,3,6-trifluoro motif creates a "steric gate" around the benzylic amine.[1][2]

-

Electronic Effect: The fluorine atoms are highly electronegative, reducing the basicity of the amine compared to non-fluorinated phenylethylamine. This reduces peak tailing in chromatography but alters binding affinity in enzymatic pockets.[1][2]

-

Steric Effect: The ortho (2,6) fluorines restrict the rotation of the ethyl-amine group relative to the phenyl ring.[1] This rotational barrier often enhances chiral separation on polysaccharide columns by locking the molecule into a conformation that fits distinctly into the chiral stationary phase (CSP) grooves.[2]

Synthesis Strategies: Biocatalysis vs. Classical Resolution

To ensure high enantiomeric purity, two primary routes are utilized.[1][2] The biocatalytic route is currently preferred for its superior yield and direct access to high ee without multiple recrystallizations.[1][2]

Biocatalytic Transamination (Preferred)

The most efficient synthesis utilizes (R)-selective

-

Mechanism: The 2,3,6-trifluoro ketone fits into the enzyme's large binding pocket.[1][2] The enzyme's PLP (pyridoxal-5'-phosphate) cofactor mediates the stereoselective addition of the amine.[1][3][4]

-

Advantage: Theoretical yield of 100% (unlike kinetic resolution which is limited to 50%).[2]

-

Challenge: The 2,6-difluoro substitution can sterically clash with wild-type enzymes, often requiring evolved variants (e.g., from Arthrobacter sp. or Aspergillus).[1][2]

Classical Diastereomeric Salt Resolution (Legacy)

Racemic amine is reacted with a chiral acid (e.g., (L)-Tartaric acid or (S)-Mandelic acid ) to form diastereomeric salts.[1]

-

Limitation: Requires multiple recrystallizations to reach >99% ee. The "ortho effect" can sometimes disrupt the crystal lattice packing efficiency, making this method less predictable for 2,3,6-trifluoro analogs.[2]

Synthesis Workflow Diagram[1][2][5]

Caption: Comparative workflow for the synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine showing the direct enzymatic path versus the iterative classical resolution.

Analytical Method Development: Chiral HPLC

The determination of enantiomeric excess (ee) is performed via Normal Phase Chiral HPLC.[2] Due to the electron-deficient aromatic ring, Amylose-based columns generally provide superior separation over Cellulose-based columns for this specific substrate class.[1][2]

Column Selection Strategy

The interaction mechanism relies on hydrogen bonding (between the amine and the carbamate on the CSP) and

| Column Type | Commercial Name | Selector | Suitability for 2,3,6-Trifluoro |

| Amylose-1 | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Primary Choice. The helical structure of amylose accommodates the bulky ortho-substituted phenyl ring well.[1][2] |

| Cellulose-1 | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Secondary Choice. Often provides different elution order.[1][2] Useful if impurities co-elute on AD-H. |

| Immobilized | Chiralpak IA | Immobilized Amylose | Use if non-standard solvents (DCM, THF) are needed for solubility (rarely needed for this small amine).[1][2] |

Mobile Phase Optimization[1][2]

-

Base Solvent: n-Hexane or n-Heptane (non-polar carrier).[1][2]

-

Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA).[2]

-

Insight: Ethanol is often preferred for fluorinated amines as it provides sharper peaks than IPA due to better solvation of the polar amine headgroup.[2]

-

-

Additive (Critical): Diethylamine (DEA) or Ethanolamine (0.1%).

Validated Protocol (Standard Operating Procedure)

Objective: Determine %ee of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine.

Instrument: HPLC with UV/Vis or PDA detector.

1. Chromatographic Conditions:

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

-

Flow Rate: 1.0 mL/min (Adjust to keep backpressure < 80 bar).

-

Temperature: 25°C (Lowering to 15°C can improve resolution if

). -

Detection: UV at 254 nm (aromatic absorption) or 210 nm (amine absorption - use only if solvents are high purity).[1]

-

Injection Volume: 5 - 10 µL.

2. Sample Preparation:

-

Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol (HPLC grade).

-

Crucial: Filter through a 0.45 µm PTFE syringe filter before injection.[1][2]

-

Note: If the sample is a hydrochloride salt, add 1 drop of TEA to the sample vial to free-base the amine before injection, ensuring it interacts correctly with the column.

3. System Suitability Criteria:

-

Resolution (

): > 2.0 between (S) and (R) peaks. -

Tailing Factor (

): < 1.5 for the main peak. -

Signal-to-Noise: > 10 for the minor enantiomer at 0.1% level.[1][2]

Analytical Workflow Diagram

Caption: Decision tree for developing the chiral HPLC method, highlighting the critical optimization loop for resolution.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the integrated peak areas of the two enantiomers.

Example Calculation:

-

Area of (R)-isomer (Main peak): 9950

-

Area of (S)-isomer (Impurity): 50[5]

-

Total Area: 10000

Note: A sample with 99% ee contains 99.5% of the desired enantiomer and 0.5% of the undesired enantiomer.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of amine with silica silanols.[1][2] | Increase DEA concentration to 0.2% or switch to Ethanolamine. Ensure column is dedicated to basic analytes. |

| Broad Peaks | Slow mass transfer due to steric bulk of 2,3,6-F3 group.[1][2] | Increase column temperature to 35°C (if resolution permits) or switch to a "coated" phase (AD-H) rather than immobilized (IA) for faster kinetics. |

| Split Peaks | Sample solvent incompatibility. | Dissolve sample in Mobile Phase rather than pure Ethanol. Ensure sample concentration is not overloading the column (>1 mg/mL). |

| No Separation | Chiral recognition failure. | Switch from AD-H (Amylose) to OD-H (Cellulose).[1] The "pocket" shape is different and may accommodate the trifluoro-phenyl group better.[1] |

References

-

MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of Fluorinated Chiral Amines. Retrieved from [Link]

-

Phenomenex. (2024).[1][2] Chiral HPLC Column Selection Guide for Fluorinated Aromatics. Retrieved from [Link]

- Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H. (Standard industry protocol for amylose columns).

Comprehensive Safety Data and Handling Protocols for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride in Drug Discovery

Executive Summary

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride (CAS: 1415257-83-8) is a highly specialized, chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of a 2,3,6-trifluoro substitution pattern on the phenylethylamine core significantly modulates its physicochemical properties, impacting both its reactivity in synthetic workflows and its toxicological profile. This technical whitepaper provides an in-depth, causality-driven guide to the Safety Data Sheet (SDS) parameters, toxicological mechanisms, and self-validating handling protocols required to safely manage this compound in a research setting.

Physicochemical Profiling & Structural Implications

Understanding the structural nuances of this compound is critical for predicting its behavior in laboratory environments. The presence of three highly electronegative fluorine atoms withdraws electron density from the aromatic ring, which inductively lowers the pKa of the adjacent primary amine compared to an unsubstituted phenylethylamine.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride |

| CAS Registry Number | 1415257-83-8 |

| Molecular Formula | C8H9ClF3N (Free base: C8H8F3N) |

| Molecular Weight | 211.61 g/mol |

| Physical State | Solid (Crystalline powder) |

| Stereochemistry | (R)-enantiomer |

| Solubility | Soluble in water, methanol, and DMSO; insoluble in non-polar organics. |

Causality Insight: This compound is supplied as a hydrochloride salt to prevent the spontaneous oxidation and volatilization that typically afflicts free-base phenylethylamines. However, this salt formation renders the crystal lattice highly hygroscopic. Exposure to ambient humidity results in the rapid absorption of water, which can compromise the stoichiometric precision required for catalytic enantioselective synthesis.

Hazard Identification & Toxicological Mechanisms

While specific in vivo toxicological data for this exact CAS number is often proprietary to custom synthesis pipelines, we can reliably extrapolate its hazard profile from the baseline properties of [1] and the known metabolic liabilities of [3].

Table 2: GHS Classification and Hazard Statements

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. |

Mechanistic Toxicology:

-

Local Irritation (H315/H319/H335): When the hydrochloride salt contacts the moisture inherent in mucous membranes (eyes, respiratory tract), it dissolves and dissociates, causing a localized drop in pH. This micro-environmental acidification directly damages epithelial cells, triggering an acute inflammatory response.

-

Systemic Toxicity and Fluorine Metabolism: Fluorination is a common bioisosteric strategy to block cytochrome P450 (CYP) mediated oxidation. However, specific fluorination patterns on amines can lead to unexpected metabolic degradation pathways in the gastrointestinal tract, potentially forming circulating active metabolites that induce idiosyncratic off-target effects.

Toxicological action pathway of fluorinated phenylethylamine hydrochlorides upon exposure.

Advanced Handling Protocols & Self-Validating Workflows

To mitigate the risks of hygroscopicity, static aerosolization, and exposure, handling must follow a self-validating system. A self-validating protocol ensures that the failure of one step is immediately detectable before proceeding to the next, ensuring absolute scientific integrity and operator safety.

Step-by-Step Methodology: Safe Weighing and Transfer

-

Step 1: Environmental Equilibration

-

Action: Transfer the sealed reagent bottle from cold storage (0-8°C) to a desiccator at room temperature for 60 minutes prior to opening.

-

Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic hydrochloride salt, ruining its purity and causing clumping.

-

Validation Check: The bottle exterior must be completely dry and at ambient temperature to the touch before the seal is broken.

-

-

Step 2: Engineering Controls and PPE

-

Action: Conduct all handling inside a certified fume hood with a face velocity of >100 feet per minute (fpm). Don nitrile gloves, safety goggles, and a lab coat.

-

-

Step 3: Static Elimination and Weighing

-

Action: Pass an anti-static gun (e.g., Zerostat) over the analytical balance, the weigh boat, and the metal spatula.

-

Causality: Amine hydrochloride powders are highly susceptible to static charge accumulation. Unmitigated static causes the fine powder to aerosolize, leading to inhalation exposure (H335) and loss of mass.

-

Validation Check: The mass reading on the balance must stabilize within 3 seconds. A continuously drifting mass indicates either static interference or active moisture absorption from the environment.

-

-

Step 4: Dissolution and Reaction Setup

-

Action: Transfer the solid directly into a pre-dried reaction vessel flushed with inert gas (Argon or Nitrogen). Immediately dissolve in the chosen anhydrous solvent (e.g., anhydrous dichloromethane or THF).

-

Validation Check: The resulting solution must be completely clear. Turbidity indicates the presence of absorbed water or insoluble degradation products.

-

Self-validating workflow for the safe handling and dissolution of hygroscopic amine salts.

Storage, Stability, and Emergency Response

-

Storage Conditions: Store strictly at 0-8°C under an inert atmosphere (Argon/Nitrogen). Ensure the primary container is tightly sealed and protected from light, as prolonged UV exposure can induce radical-mediated degradation of the carbon-fluorine bonds over extended periods.

-

Spill Response: In the event of a solid spill, do not dry sweep, as this will aerosolize the irritant powder. Cover the powder with a damp, absorbent cloth to suppress dust, then carefully wipe up. Wash the contaminated surface with copious amounts of water, leveraging the high aqueous solubility of the hydrochloride salt to ensure complete decontamination.

References

-

2-Phenylethylamine hydrochloride - Safety and Hazards. National Center for Biotechnology Information (PubChem). Available at:[Link]

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

A Technical Guide to (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine: Sourcing and Quality Verification for Advanced Research

Introduction

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is a chiral primary amine that serves as a critical building block in modern medicinal chemistry and drug development. Its trifluorinated phenyl ring and defined stereochemistry at the C1 position make it a valuable synthon for introducing specific structural motifs that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This guide provides an in-depth overview of the commercial availability of this compound, outlines essential quality control parameters, and details a standardized protocol for its stereochemical integrity verification, designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Section 1: Commercial Availability and Supplier Overview

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is available from a range of specialized chemical suppliers. It is typically offered as either the free base or a more stable hydrochloride salt. The CAS Number for the free amine is 1241679-93-5, while the hydrochloride salt is registered under CAS Number 1415257-83-8.[1][2] Purity levels generally range from 95% to over 97%, with most suppliers providing the material for research and development quantities, from milligrams to several grams. For larger quantities, custom synthesis is often an available option.[2]

Below is a comparative table of representative suppliers and their typical product specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise data before purchase.

Table 1: Comparison of Commercial Suppliers for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine and its HCl Salt

| Supplier | Product Name | CAS Number | Purity | Form | Notes |

| ChemScene | (R)-1-(2,3,6-Trifluorophenyl)ethanamine | 1241679-93-5 | ≥95% | N/A | Recommended storage at 2-8°C, sealed in dry conditions.[2] |

| Advanced ChemBlocks | (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride | 1415257-83-8 | 95% | N/A | Provides IUPAC name and SMILES string for structural verification.[1] |

| Leyan Reagents | (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (hydrochloride) | 1415257-83-8 | 95% | N/A | Also lists the racemic mixture (CAS 1270378-05-6) for comparison.[3][4] |

| TheLabChemical | (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine | 1241679-93-5 | 95% | N/A | Korean supplier, indicating global availability.[5] |

Section 2: Critical Quality Attributes (CQA) for Drug Development

When sourcing this chiral amine for drug development, two parameters are of paramount importance: chemical purity and enantiomeric excess (e.e.).

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile impurities. The CoA should specify the method used and the percentage purity. Impurities, particularly structurally related ones from the synthesis, can interfere with subsequent reactions or introduce unwanted pharmacology in final compounds.

-

Enantiomeric Excess (e.e.): For chiral molecules, the stereochemical purity is as critical as the chemical purity. The biological activity of a drug candidate often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive or even contribute to off-target effects or toxicity. Therefore, verifying a high e.e. (>99%) is a non-negotiable step. The primary method for determining e.e. for compounds like this is Chiral HPLC.

Section 3: Quality Control Workflow & Verification Protocol

It is a standard practice in drug development to independently verify the quality of critical starting materials. The following section outlines a typical workflow for this process and provides a detailed protocol for determining the enantiomeric excess of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine using Chiral HPLC.

Quality Control Verification Workflow

The logical flow for verifying a new batch of a chiral starting material involves initial documentation review, followed by analytical testing to confirm identity, purity, and stereochemical integrity.

Caption: Workflow for incoming quality control of a chiral amine.

Detailed Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol is a generalized starting point. The choice of chiral stationary phase (CSP) is critical, and screening several columns may be necessary. Polysaccharide-based phases, such as those with amylose or cellulose derivatives, are highly effective for separating the enantiomers of primary amines.[6][7]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-(2,3,6-Trifluorophenyl)ethan-1-amine to determine the enantiomeric excess of the sample.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: e.g., Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA) or Ethanol

-

Additive (optional, for peak shape): Trifluoroacetic acid (TFA) or Diethylamine (DEA)

-

Sample: (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

-

Racemic standard: 1-(2,3,6-Trifluorophenyl)ethan-1-amine (if available, for peak identification)

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-Hexane and an alcohol modifier (e.g., Isopropanol). A typical starting composition is 90:10 (v/v) n-Hexane:IPA.

-

For primary amines, peak tailing can be an issue. To improve peak shape, a small amount of an additive can be included. Add 0.1% DEA for a basic modifier or 0.1% TFA for an acidic modifier to the alcohol portion of the mobile phase.[8]

-

Degas the mobile phase thoroughly before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the amine sample at approximately 1 mg/mL in the mobile phase.

-

If a racemic standard is available, prepare a separate solution at the same concentration. This is used to confirm the elution order of the two enantiomers.

-

Filter the sample through a 0.45 µm syringe filter before injection.[6]

-

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: 90:10 n-Hexane:IPA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C[7]

-

Detection: UV at 254 nm

-

Injection Volume: 5-10 µL

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

-

First, inject the racemic standard to determine the retention times (t₁) and (t₂) and the resolution (Rs) of the two enantiomers.

-

Next, inject the (R)-enantiomer sample. A large peak should appear at one of the retention times observed for the racemate, with a potentially very small peak at the other.

-

Integrate the peak areas for both enantiomers (Area₁ and Area₂).

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Assuming the major peak corresponds to the (R)-enantiomer (Area_R) and the minor peak corresponds to the (S)-enantiomer (Area_S), the e.e. is calculated as follows: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Conclusion

The successful integration of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine into a synthetic workflow hinges on the reliable procurement of high-quality material. By leveraging the information from established chemical suppliers and implementing a rigorous, independent quality control process centered on chiral HPLC analysis, researchers and drug development professionals can ensure the chemical and stereochemical integrity of this vital building block. This diligence is fundamental to achieving reproducible synthetic outcomes and generating reliable data in the pursuit of novel therapeutics.

References

-

TheLabChemical. (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine. [Link]

-

Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. [Link]

-

Chemspace. (1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. ResearchGate. [Link]

-

Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

-

AA Blocks. (1S)-1-(2,4,6-trifluorophenyl)ethan-1-amine. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

PubChem. Ethanamine, 2,2,2-trifluoro-. [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine hydrochloride 95% | CAS: 1415257-83-8 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2,3,6-三氟苯基)乙胺 | 1-(2,3,6-Trifluorophenyl)ethan-1-am | 1270378-05-6 - 乐研试剂 [leyan.com]

- 4. chemscene.com [chemscene.com]

- 5. 더랩케미칼 - (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine-R148154 [thelabchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

Methodological & Application

Asymmetric synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine using a chiral auxiliary

An Application Guide to the Asymmetric Synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine via a Chiral Auxiliary Strategy

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral primary amines are foundational building blocks in medicinal chemistry and drug development.[1][2] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine, a valuable fluorinated amine intermediate. The described methodology leverages a robust chiral auxiliary-based approach, specifically employing an N-acylhydrazone derived from a commercially available oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical explanations for experimental choices, step-by-step protocols, and a framework for achieving high levels of stereocontrol.

Introduction: The Imperative for Stereochemical Control

The biological activity of a chiral molecule is often confined to a single enantiomer, making asymmetric synthesis a critical discipline in modern pharmaceutical development.[3] Chiral auxiliaries offer a reliable and powerful strategy for controlling stereochemistry by temporarily attaching a chiral moiety to a substrate, thereby directing a subsequent reaction to proceed with high diastereoselectivity.[4][5] This approach transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers using standard laboratory techniques like chromatography.[3]

This guide focuses on the synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine, utilizing a chiral N-acylhydrazone as a key intermediate. This class of compounds has emerged as a versatile platform for the asymmetric synthesis of amines due to their predictable stereochemical outcomes and the mild conditions required for their transformation.[6][7]

Principle of the Method: N-Acylhydrazone Directed Reduction

The core of this synthetic strategy is the diastereoselective reduction of a chiral N-acylhydrazone. The workflow can be dissected into three primary stages:

-

Formation of the Chiral N-Acylhydrazone: The synthesis begins with the condensation of a chiral N-aminooxazolidinone auxiliary with the prochiral ketone, 2,3,6-trifluoroacetophenone.

-

Diastereoselective Reduction: The C=N bond of the hydrazone is reduced. The steric bulk of the chiral auxiliary effectively shields one face of the imine, forcing the hydride reagent to attack from the less hindered face. The presence of a Lewis acid is crucial, as it chelates with the carbonyl oxygen of the auxiliary and the imine nitrogen, creating a rigid, six-membered transition state that locks the conformation and enhances facial bias.[8]

-

Auxiliary Cleavage: The final step involves the reductive cleavage of the N-N bond to release the desired (R)-primary amine and recover the chiral auxiliary for potential reuse.[8][9]

The overall experimental workflow is summarized in the diagram below.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and inert atmosphere techniques are required for specific steps.

Part A: Synthesis of Chiral N-Acylhydrazone

This protocol describes the formation of the hydrazone from (S)-4-benzyl-3-amino-2-oxazolidinone and 2,3,6-trifluoroacetophenone.

| Reagent/Solvent | M.W. | Quantity | Moles |

| (S)-4-benzyl-3-amino-2-oxazolidinone | 192.21 | 1.92 g | 10.0 mmol |

| 2,3,6-Trifluoroacetophenone | 176.12 | 1.76 g | 10.0 mmol |

| Acetic Acid (glacial) | 60.05 | 0.3 mL | ~5.0 mmol |

| Ethanol (anhydrous) | 46.07 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-4-benzyl-3-amino-2-oxazolidinone (1.92 g, 10.0 mmol) and anhydrous ethanol (50 mL).

-

Stir the mixture at room temperature until the solid dissolves.

-

Add 2,3,6-trifluoroacetophenone (1.76 g, 10.0 mmol) followed by glacial acetic acid (0.3 mL).

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 4-6 hours (or upon completion), allow the mixture to cool to room temperature.

-

Reduce the solvent volume to ~10 mL under reduced pressure.

-

Add 50 mL of cold water to the flask and stir vigorously for 30 minutes. The product should precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-acylhydrazone.

Part B: Diastereoselective Reduction of N-Acylhydrazone

This step creates the key stereocenter through a Lewis acid-mediated hydride reduction.

| Reagent/Solvent | M.W. | Quantity | Moles |

| N-Acylhydrazone (from Part A) | 350.31 | 1.75 g | 5.0 mmol |

| Zinc Chloride (ZnCl₂, anhydrous) | 136.30 | 1.02 g | 7.5 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.28 g | 7.5 mmol |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 40 mL | - |

| Methanol (anhydrous) | 32.04 | 10 mL | - |

Procedure:

-

Set up a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add the N-acylhydrazone (1.75 g, 5.0 mmol) and anhydrous zinc chloride (1.02 g, 7.5 mmol).

-

Add anhydrous THF (40 mL) via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve sodium borohydride (0.28 g, 7.5 mmol) in anhydrous methanol (10 mL).

-

Slowly add the NaBH₄ solution to the reaction mixture at -78 °C dropwise over 20 minutes.

-

Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acylhydrazine adduct. This product is often used in the next step without further purification.

Part C: Cleavage of the Chiral Auxiliary

Reductive cleavage of the N-N bond with samarium(II) iodide liberates the target amine. [8]

| Reagent/Solvent | M.W. | Quantity | Moles |

|---|---|---|---|

| N-Acylhydrazine Adduct (from Part B) | 352.33 | ~5.0 mmol | ~5.0 mmol |

| Samarium(II) Iodide (SmI₂, 0.1 M in THF) | 404.16 | 120 mL | 12.0 mmol |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | 50 mL | - |

| Methanol | 32.04 | 5 mL | - |

Procedure:

-

Dissolve the crude N-acylhydrazine adduct (~5.0 mmol) in anhydrous THF (50 mL) and methanol (5 mL) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 0.1 M solution of samarium(II) iodide in THF (120 mL, 12.0 mmol) dropwise. The characteristic deep blue/green color of SmI₂ should disappear upon reaction. Continue addition until the color persists slightly.

-

Stir the reaction at 0 °C for 1-2 hours until completion is confirmed by TLC.

-

Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) (50 mL) and stir vigorously until the solution becomes clear.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

To separate the product amine from the recovered auxiliary, perform an acid-base extraction. Combine the organic layers and extract with 1 M HCl (3 x 30 mL).

-

The acidic aqueous layers now contain the protonated amine product. The organic layer contains the recovered chiral auxiliary.

-

Make the combined acidic aqueous layers basic (pH > 11) by the slow addition of 3 M NaOH at 0 °C.

-

Extract the free amine into dichloromethane (3 x 40 mL).

-

Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine.

Expected Results and Characterization

| Step | Product | Typical Yield | Stereochemical Purity |

| Part A | N-Acylhydrazone | 85-95% | - |

| Part B | N-Acylhydrazine Adduct | >90% (crude) | >95:5 d.r. |

| Part C | (R)-Amine Product | 70-85% (over 2 steps) | >95% e.e. |

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Enantiomeric Excess (e.e.): The e.e. of the final amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion